XLogP3 Lipophilicity Differentiation Across the 5-Position Alkyl Series (5-H → 5-Me → 5-Et)
The target compound (5-ethyl) exhibits an XLogP3 of 2.3, representing a quantifiable and incremental increase in computed lipophilicity relative to its two closest 5-position analogs. The 5-unsubstituted ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 749216-54-4) has a reported LogP of 1.56 , while the 5-methyl analog (CAS 58347-48-1) has a PubChem-computed XLogP3 of 1.9 [2]. The stepwise addition of one methylene unit therefore adds approximately +0.34–0.40 log units to the partition coefficient, providing medicinal chemists with a tunable lipophilicity parameter when designing compound libraries targeting intracellular kinase ATP-binding pockets, where balanced LogP (typically 1–4) is critical for cell permeability and avoiding promiscuous off-target binding.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem, 5-ethyl substituent) |
| Comparator Or Baseline | CAS 749216-54-4 (5-H): LogP = 1.56; CAS 58347-48-1 (5-Me): XLogP3 = 1.9 |
| Quantified Difference | ΔLogP = +0.74 vs 5-H; ΔLogP = +0.40 vs 5-Me |
| Conditions | Computed values: PubChem XLogP3 3.0 algorithm for target and 5-Me; vendor-reported LogP (hzbp.cn) for 5-H analog |
Why This Matters
A 0.4–0.74 log unit difference in LogP translates to a 2.5–5.5× difference in octanol/water partition coefficient, which is meaningful for predicting differential membrane permeability, CYP450 susceptibility, and non-specific protein binding in cellular assay contexts—directly impacting which compound should be selected as the core scaffold for a specific kinase SAR program.
- [1] PubChem Compound Summary for CID 10658561, Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. XLogP3 = 2.3. NCBI. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 12281648, Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. XLogP3 = 1.9. NCBI. Accessed May 2026. View Source
